

physical and chemical properties of Mycoleptodiscin A

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Compound of Interest		
Compound Name:	Mycoleptodiscin A	
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Mycoleptodiscin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoleptodiscin A is a naturally occurring indole alkaloid first isolated from the endophytic fungus Mycoleptodiscus sp. As a member of the indolosesquiterpenoid class of compounds, it possesses a unique and complex pentacyclic structure. Preliminary studies have identified Mycoleptodiscin A as a potent cytotoxic agent, suggesting its potential as a lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the known physical and chemical properties of Mycoleptodiscin A, detailed experimental protocols for its study, and an exploration of its biological mechanism of action, with a focus on its effects on cellular signaling pathways.

Physical and Chemical Properties

Mycoleptodiscin A is a reddish-orange solid with the molecular formula C₂₃H₂₉NO₂ and a molecular weight of 351.48 g/mol [1]. While a specific melting point has not been definitively reported in the literature, its solid-state nature at room temperature is consistently noted. The compound's solubility in various organic solvents has not been extensively quantified, but it is known to be soluble in methanol[2].



Table 1: Physical and Chemical Properties of Mycoleptodiscin A

Property	Value	Reference
Molecular Formula	C23H29NO2	[1]
Molecular Weight	351.48 g/mol	[1]
Appearance	Reddish-orange solid	[2]
Melting Point	Not reported	
Solubility	Soluble in Methanol	[2]
Specific Rotation	$[\alpha]^{20}D = -140$ (c 0.005, MeOH)	[2]
UV/Vis (MeOH) λmax	400 nm	[2]
IR (KBr) νmax (cm ⁻¹)	2928, 2848, 1739, 1457, 755	[2]
HRESIMS m/z	352.2275 [M+H]+ (Cal. 352.2271)	[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Mycoleptodiscin A** (in CD₃OD)



Position	¹³ C (δc)	¹Η (δΗ, mult., J in Hz)
2	40.2	1.85, m
3	18.9	1.60, m; 1.45, m
4	34.1	1.25, m
5	56.4	1.55, m
6	39.5	1.10, m; 1.50, m
7	22.0	1.70, m; 1.40, m
8	33.6	-
9	21.8	1.05, s
10	38.9	1.30, m
11	59.8	2.10, d (4.5)
12	125.4	7.15, d (8.0)
13	119.2	7.05, t (8.0)
13a	137.9	-
14	112.1	7.00, d (8.0)
15	181.2	-
16	184.5	-
16a	129.8	-
17	150.2	-
17a	120.1	-
18	21.7	0.90, s
19	33.6	0.85, s
20	21.8	0.95, d (7.0)
21	14.5	0.80, d (7.0)



Data adapted from Ortega et al., 2013.

Experimental Protocols Isolation and Purification of Mycoleptodiscin A

The following protocol is adapted from the isolation of Mycoleptodiscin B and can be applied for the isolation of **Mycoleptodiscin A** from Mycoleptodiscus sp. cultures.

- Fungal Culture: Mycoleptodiscus sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth) for several weeks to allow for the production of secondary metabolites.
- Extraction: The culture broth is filtered to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate
 compounds based on their polarity. A common method involves partitioning between hexane
 and a methanol/water mixture, followed by further extraction with chloroform and ethyl
 acetate.
- Chromatography: The resulting fractions are purified using a combination of chromatographic techniques. This may include column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Mycoleptodiscin A.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Cytotoxicity Assays

The cytotoxic effects of **Mycoleptodiscin A** can be evaluated using various in vitro assays.

MTT Assay for Cell Viability:

 Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.



- Compound Treatment: Cells are treated with various concentrations of Mycoleptodiscin A
 (typically in a logarithmic dilution series) for 24, 48, or 72 hours. A vehicle control (e.g.,
 DMSO) is also included.
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized detergent solution.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

- Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
- Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected from each well.
- LDH Reaction: The collected supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
- Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm. The amount of LDH released is proportional to the number of damaged cells.
- Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release).

Biological Activity and Signaling Pathways

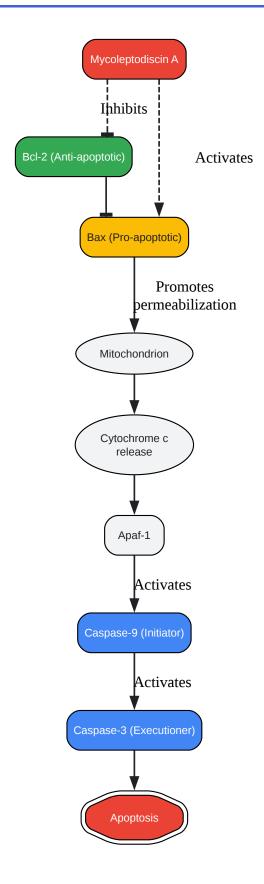
Mycoleptodiscin A has been shown to exert cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and inhibition of the cell cycle.



Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. **Mycoleptodiscin A** is believed to trigger the intrinsic (mitochondrial) pathway of apoptosis.





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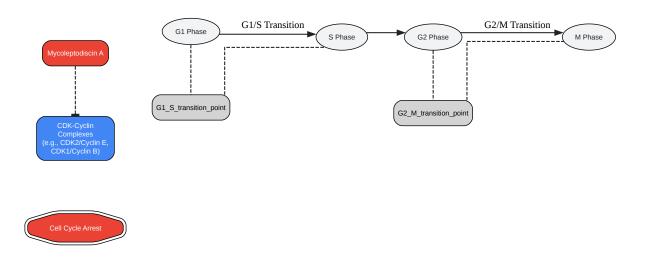
Caption: Proposed intrinsic apoptosis pathway induced by Mycoleptodiscin A.



This proposed mechanism involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Cell Cycle Inhibition

In addition to inducing apoptosis, **Mycoleptodiscin A** may also exert its cytotoxic effects by arresting the cell cycle, preventing cancer cells from proliferating. The precise phase of the cell cycle affected (G1/S or G2/M) and the specific molecular targets are areas of ongoing research. A plausible mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.



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Caption: Potential mechanism of Mycoleptodiscin A-induced cell cycle arrest.

By inhibiting the activity of key CDK-cyclin complexes, **Mycoleptodiscin A** could block the transition between cell cycle phases, such as the G1/S or G2/M transitions. This would halt cell proliferation and could ultimately lead to apoptosis.

Conclusion and Future Directions

Mycoleptodiscin A is a promising natural product with significant cytotoxic activity. Its complex structure and potent biological effects make it an attractive target for further investigation in the field of cancer drug discovery. Future research should focus on elucidating the precise molecular targets of Mycoleptodiscin A within the apoptotic and cell cycle pathways. A more detailed understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent. Furthermore, synthetic efforts to produce analogs of Mycoleptodiscin A could lead to the discovery of compounds with improved efficacy and reduced toxicity.

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